

Application Notes and Protocols: 4-O-p-Coumaroylquinic Acid in Metabolomics

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Compound of Interest		
Compound Name:	4-O-p-Coumaroylquinic acid	
Cat. No.:	B15595745	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and analysis of **4-O-p-Coumaroylquinic acid** in metabolomics studies. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to facilitate its application in research and development.

Introduction

4-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the hydroxycinnamic acid derivative class. It is an ester formed between p-coumaric acid and quinic acid.[1][2] This compound and its isomers, 3-O-p-coumaroylquinic acid and 5-O-p-coumaroylquinic acid, are widely distributed in the plant kingdom, with notable presence in coffee beans, fruits, and vegetables.[1][3] In metabolomics, 4-O-p-coumaroylquinic acid is often studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in drug discovery and nutraceutical development.[1][4] Its identification and quantification are crucial for understanding plant defense mechanisms, assessing food quality, and exploring potential therapeutic applications.[5][6][7][8]

Data Presentation

The following table summarizes the quantitative data of p-coumaroylquinic acid isomers found in a metabolomics study of Pulmonaria officinalis aerial parts, comparing metabolite content between spring and autumn extracts.



Compound	Isomer	Spring Extract (mg/g DW)	Autumn Extract (mg/g DW)
p-Coumaroylquinic acid	3-O-p- coumaroylquinic acid	0.1 - 0.36	0.1 - 0.36
p-Coumaroylquinic acid	4-O-p- coumaroylquinic acid	Not Detected	Minor Component
p-Coumaroylquinic acid	5-O-p- coumaroylquinic acid	Tentatively Identified	Tentatively Identified

Data extracted from a study on Pulmonaria officinalis.[9] DW = Dry Weight.

Experimental Protocols Sample Preparation for Plant Metabolomics

This protocol outlines the general steps for preparing plant samples for the analysis of phenolic compounds like **4-O-p-coumaroylquinic acid**.

- a. Sample Collection and Harvesting:
- To halt enzymatic activity and preserve the metabolic profile, it is highly recommended to immediately freeze fresh plant samples in liquid nitrogen or on dry ice upon harvesting.[10]
- For each experimental condition, a minimum of 3-5 biological replicates should be collected to ensure statistical significance.[10]
- b. Drying and Homogenization:
- Freeze-drying (lyophilization) is the preferred method for drying plant material as it minimizes the degradation of heat-sensitive metabolites.[11]
- After drying, the plant material should be ground into a fine powder using a mortar and pestle
 or a cryogenic grinder to ensure homogeneity.[12]
- c. Metabolite Extraction:



- Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.[12]
- Add 1.5 mL of a pre-chilled extraction solvent, such as 70-80% methanol in water.[12]
 Methanol-water mixtures are effective for extracting a broad range of polar and semi-polar metabolites, including phenolic compounds.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Sonicate the sample in an ultrasonic bath for 15-30 minutes at room temperature to enhance cell disruption and extraction efficiency.[12]
- Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet solid debris.[12]
- Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of the extraction solvent, and the supernatants can be combined.[12]
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial for LC-MS analysis.
 [12]
- If not for immediate analysis, store the extracts at -80°C to prevent degradation.

LC-MS/MS Protocol for the Analysis of 4-O-p-Coumaroylquinic Acid

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of p-coumaroylquinic acid isomers.

- a. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 μm particle size) is commonly used for the separation of phenolic compounds.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile or methanol



Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute the compounds of interest. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

Flow Rate: 0.3 mL/min

Injection Volume: 2-5 μL

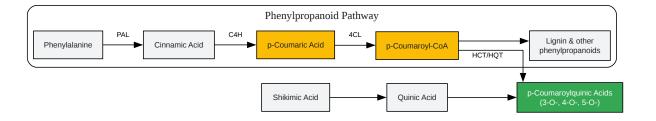
• Column Temperature: 40°C

b. Mass Spectrometry (MS) Conditions:

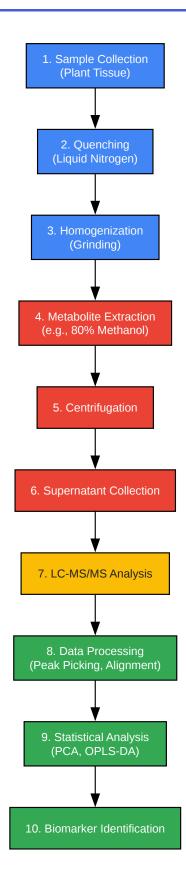
- Ionization Mode: Electrospray ionization (ESI) in negative mode is generally more sensitive for phenolic compounds.[13]
- Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or Multiple Reaction Monitoring (MRM) for targeted quantification.
- Mass Range: m/z 100-1000 for full scan.
- Key Ions for p-Coumaroylquinic Acid ([M-H]⁻ at m/z 337):
 - MS/MS Fragmentation: The isomers of p-coumaroylquinic acid can be distinguished by their fragmentation patterns. For instance, 4-O-p-coumaroylquinic acid often shows a characteristic fragment ion at m/z 173 (dehydrated quinic acid).[13] Other common fragments include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).[13]

Visualizations Biosynthesis Pathway of p-Coumaroylquinic Acids









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